molecular formula C₃₁H₄₂N₆O₆S B612473 83936-23-6 CAS No. 83936-23-6

83936-23-6

Cat. No.: B612473
CAS No.: 83936-23-6
M. Wt: 626.77
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Description

β-Casomorphins are opioid peptides derived from the enzymatic digestion of bovine β-casein. The compound 83936-23-6, also known as β-Casomorphin (1-5), amide, bovine, is a truncated and modified variant of the native β-casomorphin peptide. Its sequence is Tyr-d-Ala-Phe-Pro-Met-NH₂ (abbreviated as Y-d-Ala-FPM-NH₂), featuring a D-alanine substitution at position 2 and a C-terminal amidation . These modifications enhance metabolic stability and receptor-binding affinity compared to non-amidated or L-amino acid-containing analogues.

Properties

CAS No.

83936-23-6

Molecular Formula

C₃₁H₄₂N₆O₆S

Molecular Weight

626.77

sequence

One Letter Code: Y-d-Ala-FPM-NH2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Casomorphin (1-5), amide, bovine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of β-Casomorphin (1-5), amide, bovine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

β-Casomorphin (1-5), amide, bovine can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through peptide synthesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Dithiothreitol in a buffered solution.

    Substitution: Standard peptide synthesis reagents like DCC or DIC for coupling reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptides with substituted amino acid residues.

Scientific Research Applications

β-Casomorphin (1-5), amide, bovine has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its opioid-like activity and effects on the central nervous system.

    Medicine: Studied for potential therapeutic applications in pain management and neurological disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

β-Casomorphin (1-5), amide, bovine exerts its effects by binding to opioid receptors in the central nervous system. This binding mimics the action of endogenous opioid peptides, leading to analgesic and sedative effects. The primary molecular targets are the mu-opioid receptors, which are part of the G-protein-coupled receptor family. Activation of these receptors results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased neuronal excitability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Sequence Variations

β-Casomorphin derivatives vary in peptide length, amino acid substitutions, and terminal modifications. Below is a comparative table of 83936-23-6 with key analogues:

CAS No. Name Sequence Modifications Molecular Weight (g/mol) Purity (%) Stock (g)
This compound β-Casomorphin (1-5), amide Y-d-Ala-FPM-NH₂ D-Ala², C-terminal amide ~725.86 99.2 568.7
102029-74-3 β-Casomorphin, human YPFVEPI Full-length (1-7), L-amino acids ~877.95 N/A N/A
80705-23-3 β-Casomorphin (1-3), amide YPF-NH₂ Truncated (1-3), amide ~467.52 N/A N/A
77434-43-6 β-Casomorphin (1-6), bovine YPFPGP Extended (1-6), no amide ~696.77 98.6 528.3
72122-62-4 β-Casomorphin (1-7), bovine YPFPGPI Full-length (1-7), no amide ~837.92 N/A N/A

Data sourced from

Structural Insights :

  • Terminal Amidation: The amide group in this compound reduces enzymatic degradation, prolonging half-life compared to non-amidated variants like 77434-43-6 and 72122-62-4 .
  • D-Amino Acid Substitution: The D-alanine at position 2 enhances resistance to peptidases and improves µ-opioid receptor selectivity .

Pharmacological and Functional Comparisons

Receptor Affinity and Potency
  • This compound : Exhibits high µ-opioid receptor affinity (IC₅₀ ~12 nM) due to D-Ala² and amide stabilization .
  • 80705-23-3 (1-3 amide): Shorter peptide length reduces receptor affinity (IC₅₀ ~180 nM) but retains partial agonist activity .
  • 77434-43-6 (1-6 bovine): Lacks amidation, leading to rapid cleavage in vivo and lower bioavailability .
Metabolic Stability
  • This compound : Half-life in plasma exceeds 2 hours, attributed to D-Ala and amide modifications .
  • 72122-62-4 (1-7 bovine): Unmodified L-amino acids result in a half-life of <30 minutes .

Physicochemical and Supply Parameters

  • Purity and Availability : This compound has higher purity (99.2%) and larger stock (568.7 g) than 77434-43-6 (98.6%, 528.3 g) .
  • Storage Stability: Amidated peptides like this compound show superior stability at -20°C compared to non-amidated analogues .

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